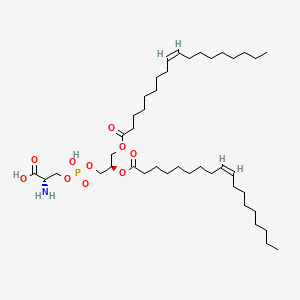

Dioleoyl phosphatidylserine

Description

Overview of Phosphatidylserine (B164497) (PS) as a Core Membrane Phospholipid

Phosphatidylserine is a glycerophospholipid, characterized by a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a serine head group. creative-proteomics.com It is the most abundant negatively charged phospholipid in eukaryotic membranes, contributing significantly to the electrostatic properties of the membrane surface. nih.govannualreviews.org In healthy cells, PS is asymmetrically distributed, predominantly residing in the inner leaflet of the plasma membrane, a state maintained by ATP-dependent enzymes called flippases. vulcanchem.commetwarebio.commolbiolcell.org This asymmetric distribution is vital for normal cellular function. vulcanchem.com

The functions of phosphatidylserine are diverse and critical for cellular life:

Cell Signaling: The negatively charged headgroup of PS plays a pivotal role in cell signaling by providing a docking site for various proteins, including those with C2 or gamma-carboxyglutamic domains. nih.govannualreviews.org This interaction is essential for the activation of key signaling pathways, such as those involving protein kinase C (PKC) and Akt, which are crucial for neuronal survival and growth. wikipedia.org

Apoptosis: One of the most well-characterized roles of PS is in programmed cell death, or apoptosis. During this process, the asymmetric distribution of PS is lost, and it becomes exposed on the outer leaflet of the plasma membrane. molbiolcell.orgwikipedia.org This externalized PS acts as an "eat me" signal, recognized by phagocytes, which then engulf and clear the dying cell. creative-proteomics.comwikipedia.org

Blood Coagulation: The exposure of PS on the surface of activated platelets is a critical step in the blood clotting cascade. nih.govmolbiolcell.org It provides a surface for the assembly and activation of clotting factor complexes. smolecule.comnih.gov

Membrane Integrity and Fluidity: PS contributes to the structural integrity and fluidity of cellular membranes, ensuring the proper functioning of embedded proteins and facilitating processes like vesicle transport. creative-proteomics.comvulcanchem.com

Distinctive Role of the Dioleoyl Acyl Chain Composition in Membrane Biocatalysis and Structure

The specific fatty acid composition of a phospholipid significantly impacts its properties and its role within the membrane. Dioleoyl phosphatidylserine is characterized by two oleic acid chains, which are 18-carbon monounsaturated fatty acids with a cis double bond at the ninth carbon position. vulcanchem.com This unsaturation has profound effects on membrane structure and function.

Influence on Membrane Structure:

The presence of cis double bonds in the oleoyl (B10858665) chains introduces kinks into the hydrocarbon tails. This prevents the phospholipids (B1166683) from packing tightly together, leading to a more fluid and flexible membrane. vulcanchem.comnih.gov This increased fluidity is crucial for the proper function of membrane-embedded proteins and for dynamic cellular processes such as membrane fusion and fission. nih.govmolbiolcell.org Studies have shown that membranes composed of phospholipids with two unsaturated fatty acids, like DOPS, exhibit a significant increase in the movement of water molecules across the membrane compared to those with one or no unsaturated chains, indicating a more dynamic and permeable structure. nih.govelifesciences.org

Role in Membrane Biocatalysis:

The dioleoyl composition of PS is particularly important for the activity of certain membrane-associated enzymes. A prime example is Protein Kinase C (PKC), a key enzyme in signal transduction. The activation of PKC is dependent on its interaction with membrane lipids, including phosphatidylserine. Research has demonstrated that the presence of unsaturated fatty acids in the phospholipid structure is critical for PKC activation. nih.gov Specifically, dioleoylphosphatidylserine has been shown to effectively activate PKC. nih.gov In contrast, phosphatidylserine species with two saturated fatty acids, such as dimyristoylphosphatidylserine, fail to activate PKC even in the presence of calcium. nih.gov This highlights the specific requirement for the structural perturbations induced by the unsaturated acyl chains for proper enzyme function.

Furthermore, the unsaturated acyl chains of phospholipids are essential for the constitution of fully functional binding sites for other proteins, such as blood coagulation factor VIII. nih.govacs.org Membranes composed of saturated phospholipids have significantly fewer binding sites for factor VIII and support much lower activity of the factor VIIIa-factor IXa complex. acs.org

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H78NO10P | vulcanchem.com |

| Molecular Weight | 788.0 g/mol | vulcanchem.com |

| Acyl Chain Composition | Two oleoyl (18:1) chains | vulcanchem.com |

| Phase Transition Temp. | ~ -10 to -12 °C | avantiresearch.com |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBFLCSPLLEDEM-JIDRGYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311823 | |

| Record name | Dioleoylphosphatidylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PS(18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70614-14-1 | |

| Record name | Dioleoylphosphatidylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70614-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioleoylphosphatidylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070614141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioleoylphosphatidylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ401H4834 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Cellular and Subcellular Distribution and Dynamics of Dioleoyl Phosphatidylserine

Asymmetric Transbilayer Localization in Healthy and Activated Cells

In most eukaryotic cells, the plasma membrane exhibits a striking asymmetric distribution of phospholipids (B1166683) between its two leaflets. The outer, exoplasmic leaflet is predominantly composed of neutral phospholipids like phosphatidylcholine and sphingomyelin (B164518), while the inner, cytosolic leaflet is enriched with anionic phospholipids, most notably phosphatidylserine (B164497) (PS). nih.govashpublications.org Dioleoyl phosphatidylserine (DOPS), a species of PS with two unsaturated oleoyl (B10858665) chains, is almost exclusively sequestered to the inner leaflet in healthy, resting cells. nih.govmolbiolcell.orgoncotarget.com This strict asymmetry is not a static feature but a dynamically maintained state, crucial for a multitude of cellular functions. nih.govpnas.org Disruption of this asymmetry, leading to the exposure of PS on the cell surface, is a critical signaling event in processes such as blood coagulation and the recognition and clearance of apoptotic cells. physiology.orgresearchgate.netmdpi.com

Mechanisms of Phospholipid Translocase Activity: Flippases, Floppases, and Scramblases

The establishment and maintenance of phospholipid asymmetry are orchestrated by three classes of membrane transport proteins: flippases, floppases, and scramblases. nih.govresearchgate.netasbmb.org These transporters work in a coordinated, and sometimes opposing, manner to control the transbilayer movement of lipids like DOPS.

Flippases: These are ATP-dependent transporters, primarily belonging to the P4-type ATPase family, that actively move aminophospholipids, including phosphatidylserine and phosphatidylethanolamine (B1630911), from the outer (exoplasmic) leaflet to the inner (cytosolic) leaflet. researchgate.netasbmb.orgjove.com This inward-directed pumping is a key reason for the enrichment of PS on the cytosolic side of the plasma membrane in healthy cells. oncotarget.comasbmb.org The activity of flippases requires energy in the form of ATP hydrolysis and is essential for maintaining the resting state of membrane asymmetry. ashpublications.orgresearchgate.net For instance, the mammalian P4-ATPase ATP11C has been identified as a specific flippase for phosphatidylserine. biorxiv.org

Scramblases: Unlike flippases and floppases, scramblases are ATP-independent transporters that facilitate the bidirectional, random movement of phospholipids across the membrane leaflets, leading to a collapse of the lipid asymmetry. asbmb.orgjove.com Their activation is often triggered by specific cellular signals, most notably an increase in intracellular calcium concentration (Ca²⁺) or caspase activation during apoptosis. physiology.orgresearchgate.netresearchgate.net Proteins like TMEM16F and XKR8 are well-characterized scramblases. physiology.orgjove.com TMEM16F is activated by high levels of intracellular calcium, leading to transient PS exposure on activated cells like platelets, while Xkr8 is activated by caspases during apoptosis, resulting in irreversible PS externalization that signals for phagocytic clearance. physiology.orgasbmb.orgresearchgate.net

| Transporter Class | Mechanism | Energy Requirement | Substrate Example | Primary Function Regarding PS | Key Regulators |

|---|---|---|---|---|---|

| Flippases (P4-ATPases) | Unidirectional transport from outer to inner leaflet | ATP-dependent | Phosphatidylserine (PS), Phosphatidylethanolamine (PE) | Maintain PS asymmetry by concentrating it in the inner leaflet | Inhibited by high Ca²⁺ and caspase cleavage |

| Floppases (ABC Transporters) | Unidirectional transport from inner to outer leaflet | ATP-dependent | Phospholipids, Cholesterol | Slowly move phospholipids outward, opposing flippases | ATP availability |

| Scramblases (e.g., TMEM16F, Xkr8) | Bidirectional, non-specific transport | ATP-independent | Most phospholipids | Collapse PS asymmetry, leading to surface exposure | Activated by high Ca²⁺ (TMEM16F) or caspases (Xkr8) |

Regulation of Membrane Asymmetry under Physiological Conditions

Under normal physiological conditions, a delicate balance between the activities of these transporters ensures that DOPS remains on the cytosolic leaflet. pnas.org The continuous, energy-dependent activity of flippases actively internalizes any PS molecules that may appear on the outer leaflet, while scramblases remain largely inactive due to low resting intracellular Ca²⁺ levels. pnas.orgresearchgate.net This maintenance of asymmetry is crucial, as the negatively charged headgroup of PS on the inner leaflet serves as a docking site for various signaling proteins, including protein kinase C. nih.govoncotarget.com

The regulation of these transporters is critical. A rise in intracellular Ca²⁺, which can occur during cellular activation, simultaneously inhibits flippase activity and activates scramblase activity. ashpublications.orgresearchgate.net This dual effect leads to a rapid and efficient randomization of phospholipids, resulting in the exposure of PS on the cell surface. researchgate.net For example, in platelets, activation leads to a Ca²⁺ influx that triggers TMEM16F-mediated scrambling, exposing PS which then serves as a catalytic surface for the assembly of blood coagulation factors. nih.govresearchgate.net Similarly, during apoptosis, caspases cleave and inactivate flippases like ATP11C while simultaneously activating the scramblase Xkr8, ensuring the robust externalization of PS as an "eat-me" signal for phagocytes. nih.govresearchgate.net

Lateral Organization and Membrane Microdomains

Beyond its asymmetric distribution across the bilayer, the organization of this compound within the plane of the inner leaflet is also highly regulated and functionally significant. DOPS is not uniformly dispersed but can segregate into specific regions, forming dynamic clusters and associating with membrane microdomains. nih.govfrontiersin.org

Association with Lipid Rafts and Detergent-Resistant Microdomains

Lipid rafts are dynamic, nanoscale assemblies enriched in sphingolipids, cholesterol, and specific proteins, which are often found in the outer leaflet of the plasma membrane. mdpi.comnih.gov Traditionally, these are isolated biochemically as detergent-resistant membranes (DRMs) due to the tight packing of their constituent lipids. mdpi.comutexas.edu While PS, including DOPS, is primarily an inner leaflet lipid, its lateral organization can be influenced by and can influence these microdomains. frontiersin.orguq.edu.au

Research indicates that PS can laterally segregate in membranes, and this organization is distinct from the canonical cholesterol- and sphingolipid-rich rafts. nih.govfrontiersin.org Studies on model membranes have shown that DOPS can segregate away from more saturated lipids. For instance, in bilayers containing both DOPS and dipalmitoyl phosphatidylserine (DPPS), the lipids can partition into different phases. rsc.org While not a primary component of outer leaflet rafts, PS is an essential component of nanoclusters formed by proteins like K-Ras on the inner leaflet, and these clusters are distinct from cholesterol-dependent rafts. frontiersin.org The lipid composition of DRMs isolated from plants has been shown to be rich in sterols and sphingolipids, with varying phospholipid compositions depending on environmental conditions, highlighting the complexity and diversity of membrane microdomains. nih.gov

Influence on Membrane Curvature and Remodeling

The biophysical properties of DOPS, particularly its two unsaturated oleoyl chains, give it a conical shape that can influence the curvature of the membrane. The introduction of negatively charged lipids like DOPS can induce negative membrane curvature, meaning the membrane tends to bend away from the leaflet containing the clustered charge. vt.edu

This property is critical for various cellular processes involving membrane remodeling, such as endocytosis and vesicle budding. rsc.orgrupress.org Studies have shown that the incorporation of DOPS into lipid systems can dramatically alter their phase behavior, for example, switching a monoolein (B16389) cubic phase to a more expanded structure, which is indicative of its influence on curvature. mdpi.com In the context of the endosomal sorting complexes required for transport (ESCRT) machinery, which drives the formation of intraluminal vesicles (ILVs), the localization of PS is crucial. Research suggests that while the ESCRT complex may be recruited to PS-rich domains, the high curvature required in the neck of the budding vesicle is facilitated by more fluid, liquid-disordered (Ld) phases. rsc.orgresearchgate.net The ability of DOPS and other PS species to influence membrane bending is therefore a key aspect of their function in membrane trafficking. vt.edurupress.org

Dynamic Clustering and Lateral Segregation within Bilayers

DOPS does not exist as a randomly distributed monomer within the inner leaflet. Instead, it participates in dynamic clustering and lateral segregation, forming transient, localized domains. nih.govingentaconnect.comresearchgate.net This lateral organization is driven by a combination of factors, including electrostatic interactions, interactions with membrane proteins, and the influence of other lipids like cholesterol. frontiersin.orgvt.edu

For instance, divalent cations like Ca²⁺ can induce the clustering of negatively charged lipids like PS, which in turn can generate membrane curvature. vt.edu The interaction of specific proteins with PS is also a major driver of its lateral organization. nih.govfrontiersin.org The matrix protein 1 (M1) of the influenza virus, for example, preferentially binds to membrane regions enriched in PS, and the degree of M1 multimerization is influenced by the acyl chain composition of the PS species present. nih.gov Furthermore, computational modeling and experimental studies have demonstrated that even in simple two-component bilayers, lipids can form small, dynamic clusters composed of a few molecules, creating a mosaic-like structure at the membrane interface. researchgate.net The mobility of PS within the membrane is also affected by its local environment; its diffusion can be constrained by the cortical actin cytoskeleton and influenced by the concentration of cholesterol, which can alter the packing and fluidity of the bilayer. molbiolcell.org This dynamic clustering allows for the creation of specific signaling platforms and modulates the biophysical properties of the membrane. pnas.orguq.edu.au

| Property | Description | Key Influencing Factors | Functional Implication |

|---|---|---|---|

| Association with Microdomains | Can segregate into distinct lateral domains, separate from canonical outer-leaflet lipid rafts. Forms nanoclusters with proteins like K-Ras on the inner leaflet. | Acyl chain saturation, protein binding, cholesterol content. | Creation of specialized signaling platforms. |

| Influence on Membrane Curvature | Induces negative membrane curvature due to its conical shape and negatively charged headgroup. | Lipid headgroup charge, acyl chain unsaturation, cation concentration (e.g., Ca²⁺). | Facilitates membrane remodeling events like vesicle budding and endocytosis. |

| Dynamic Clustering | Forms transient, small-scale clusters within the inner leaflet of the membrane. | Electrostatic interactions, protein scaffolds (e.g., actin cytoskeleton), lipid-lipid interactions. | Modulates local membrane properties and regulates protein interactions. |

Fundamental Biological Roles and Functional Implications of Dioleoyl Phosphatidylserine

Role in Programmed Cell Death (Apoptosis) Pathways

Programmed cell death, or apoptosis, is a fundamental process for tissue homeostasis and development. Within this process, the externalization of phosphatidylserine (B164497) on the cell surface is a key event. wikipedia.orgthno.org

In healthy cells, phosphatidylserine is asymmetrically distributed and primarily located on the inner leaflet of the plasma membrane. vulcanchem.comfrontiersin.orgfrontiersin.org During apoptosis, this asymmetry is lost, and PS, including DOPS, is translocated to the outer leaflet. wikipedia.orgfrontiersin.orgfrontiersin.orgresearchgate.net This externalized PS acts as a crucial "eat-me" signal, marking the apoptotic cell for recognition and engulfment by phagocytes such as macrophages. frontiersin.orgfrontiersin.orgmdpi.comnih.govrupress.orgplos.org This process, known as efferocytosis, is vital for the efficient clearance of dying cells, thereby preventing inflammation and the release of potentially harmful intracellular contents. thno.orgnih.gov

The recognition of externalized PS is mediated by various receptors on phagocytes. mdpi.com These receptors can either bind directly to PS or indirectly through bridging molecules that recognize PS. mdpi.comrupress.org For example, receptors like Stabilin-1 and Stabilin-2 can directly recognize PS on the surface of apoptotic cells. mdpi.com The interaction between externalized PS and phagocyte receptors triggers signaling cascades within the phagocyte, leading to the reorganization of the actin cytoskeleton necessary for engulfing the apoptotic cell. mdpi.comembopress.org

It is important to note that while PS externalization is a hallmark of apoptosis, it can also occur in other physiological and pathological conditions, such as on activated platelets where it plays a role in blood coagulation. frontiersin.orgmdpi.com

Table 1: Key Research Findings on PS Externalization as an "Eat-Me" Signal

| Finding | Organism/Cell Type | Implication | Reference(s) |

|---|---|---|---|

| PS acts as an evolutionarily conserved "eat-me" signal. | C. elegans, Drosophila, Mammals | Underscores the fundamental importance of this pathway across different species. | frontiersin.orgfrontiersin.org |

| Externalized PS is recognized by phagocytic receptors like Stabilin-1 and Stabilin-2. | Mammalian cells | Demonstrates a direct mechanism for apoptotic cell recognition. | mdpi.com |

| Inhibition of PS recognition can lead to impaired clearance of apoptotic cells. | Mice | Highlights the critical role of PS in preventing autoimmune responses. | rupress.orgnih.gov |

| PS externalization is an early event in apoptosis. | Human cell lines | Provides a basis for using PS exposure as a marker for detecting apoptosis. | pnas.org |

The translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane during apoptosis is a tightly regulated process involving the coordinated action of specific enzymes. frontiersin.orgfrontiersin.orgphysiology.org In healthy cells, the asymmetric distribution of PS is maintained by ATP-dependent enzymes called flippases, which actively transport PS to the inner leaflet. physiology.orgconsensus.app

During apoptosis, two key events lead to PS externalization: the inhibition of flippases and the activation of enzymes called scramblases. frontiersin.orgfrontiersin.org Scramblases are enzymes that facilitate the non-specific, bidirectional movement of phospholipids (B1166683) between the two leaflets of the membrane, leading to the randomization of their distribution. nih.govphysiology.org

The activation of scramblases is a critical step. One important family of scramblases is the XKR family, with XKR8 being a key player in apoptosis-induced PS exposure. nih.govphysiology.orgbiorxiv.org XKR8 is activated by caspases, which are proteases that are themselves key executioners of apoptosis. frontiersin.orgnih.govnih.gov Caspase-mediated cleavage of XKR8 leads to its activation and subsequent scrambling of phospholipids, including PS. nih.govbiorxiv.org

Another family of scramblases, the TMEM16 family, can also be involved. nih.gov TMEM16F, for instance, is a calcium-activated scramblase. physiology.orgbiorxiv.org An increase in intracellular calcium concentration, which can occur during apoptosis, can activate TMEM16F and contribute to PS externalization. researchgate.net It's important to note that the caspase-dependent (XKR8) and calcium-dependent (TMEM16F) pathways for PS exposure can operate independently of each other. nih.gov

Table 2: Key Molecular Players in PS Externalization during Apoptosis

| Molecule | Type | Role in PS Externalization | Activator(s) | Reference(s) |

|---|---|---|---|---|

| Flippases | Enzyme (P-type ATPase) | Maintains PS on the inner leaflet in healthy cells. | ATP | physiology.orgconsensus.app |

| Scramblases | Enzyme | Facilitates bidirectional movement of phospholipids. | Caspases, Calcium | frontiersin.orgfrontiersin.orgnih.gov |

| XKR8 | Scramblase | Key mediator of apoptosis-induced PS externalization. | Caspases | nih.govphysiology.orgbiorxiv.org |

| TMEM16F | Scramblase | Contributes to PS externalization. | Calcium | nih.govphysiology.orgbiorxiv.org |

| Caspases | Protease | Key executioners of apoptosis that activate XKR8. | Apoptotic stimuli | frontiersin.orgnih.govnih.gov |

Externalization as an "Eat-Me" Signal for Phagocytic Recognition

Involvement in Intracellular and Extracellular Signaling Cascades

Beyond its role in apoptosis, dioleoyl phosphatidylserine is a crucial component of the inner leaflet of the plasma membrane where it participates in the regulation of various signaling pathways essential for cell survival and function. caldic.com

Protein Kinase C (PKC) is a family of enzymes that play critical roles in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The activation of many PKC isoforms is dependent on their translocation from the cytosol to the cell membrane. caldic.comaai.org this compound, as a key anionic phospholipid in the inner leaflet of the plasma membrane, plays a direct role in this process. caldic.comnih.gov

The binding of PKC to the membrane is facilitated by its interaction with PS. caldic.comnih.gov In the presence of other signaling molecules, such as diacylglycerol (DAG), the affinity of PKC for the membrane is significantly increased. nih.gov Specifically, this compound has been shown to effectively activate certain PKC isoforms. capes.gov.br Studies have indicated that DOPS at a concentration of 100 μM can activate PKC-γ even at low calcium concentrations. medchemexpress.com This suggests that PS is not just a passive anchor but an active participant in the conformational changes required for PKC activation. ucsd.edu The interaction is highly cooperative, meaning that the binding of one PS molecule can facilitate the binding of others, leading to a robust activation signal. nih.gov

The Akt and Raf-1 signaling pathways are central to promoting cell survival and proliferation. Similar to PKC, the activation of both Akt and Raf-1 requires their translocation from the cytosol to the plasma membrane. caldic.comnih.gov this compound provides the necessary docking sites on the inner leaflet of the membrane for these proteins. caldic.com

For Akt, its translocation is often initiated by the generation of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) at the membrane. However, the interaction with PS is also crucial for its stable membrane association and subsequent activation. caldic.comnih.gov

In the case of Raf-1, a key component of the MAPK/ERK signaling pathway, it possesses distinct binding domains for both phosphatidylserine and phosphatidic acid. mdpi.comnih.gov The interaction with PS in the plasma membrane is a prerequisite for its activation by upstream signals like Ras. caldic.com Dephosphorylation of certain inhibitory sites on Raf-1 enhances its binding to Ras at the membrane, a process facilitated by the presence of PS. nih.gov

Calcium ions (Ca2+) are ubiquitous second messengers that regulate a vast array of cellular processes. The interaction between calcium and phospholipids, particularly anionic phospholipids like this compound, is a critical aspect of calcium-mediated signal transduction. mpg.de

Elevated intracellular calcium levels can promote the binding of various proteins to PS-containing membranes. researchgate.net For instance, the synaptic vesicle protein synaptotagmin (B1177969) I, which acts as a calcium sensor in exocytosis, binds to PS in a calcium-dependent manner. nih.gov This interaction is thought to be crucial for the fusion of synaptic vesicles with the plasma membrane during neurotransmitter release. caldic.com

Furthermore, calcium ions can directly interact with PS, leading to the formation of PS-rich microdomains within the membrane. nih.govresearchgate.net This clustering of PS can create localized signaling platforms that recruit and activate specific proteins, thereby amplifying and specifying calcium signals. nih.gov This interplay between calcium and this compound highlights the dynamic nature of the plasma membrane in regulating cellular responses to external stimuli.

Modulation of Akt and Raf-1 Signaling Pathways

Participation in Immune System Modulation and Regulation

This compound (DOPS), a specific molecular species of the phospholipid phosphatidylserine (PS), plays a significant role in modulating the immune system. While much of the literature discusses phosphatidylserine in a general sense, the unique properties of DOPS, with its two oleoyl (B10858665) acyl chains, contribute to its specific interactions and functions within biological membranes.

Phagocytic Clearance of Apoptotic and Damaged Cells

The externalization of phosphatidylserine to the outer leaflet of the plasma membrane is a well-established "eat-me" signal for the phagocytic clearance of apoptotic (programmed cell death) and damaged cells. nih.govembopress.orgnih.govnih.govbiorxiv.org This process is crucial for tissue homeostasis, preventing the release of potentially harmful intracellular contents and subsequent inflammation. nih.govembopress.org

Normally, PS is sequestered to the inner leaflet of the cell membrane by enzymes called flippases. rsc.orgnih.gov During apoptosis, this asymmetry is lost, leading to the exposure of PS on the cell surface. nih.govwikipedia.org Phagocytes, such as macrophages and dendritic cells, possess receptors that specifically recognize this exposed PS, initiating the engulfment and clearance of the dying cell. nih.govembopress.orgnih.gov This recognition can be direct, via PS receptors on the phagocyte, or indirect, through soluble proteins that bind to PS on the apoptotic cell and then to a receptor on the phagocyte. nih.gov

The clearance of apoptotic cells is generally considered an immunologically silent or even anti-inflammatory event. nih.gov The interaction of exposed PS with phagocyte receptors can induce the production of anti-inflammatory cytokines. nih.govrsc.org

Key Research Findings on Phagocytic Clearance:

| Finding | Organism/System Studied | Significance | Reference(s) |

| PS as an "Eat-Me" Signal | Mammalian Cells | Establishes the fundamental role of exposed PS in initiating the removal of apoptotic cells by phagocytes. | nih.govembopress.orgnih.govnih.govbiorxiv.org |

| Inhibition of Phagocytosis | Mammalian Cells | Demonstrates the specificity of the interaction, as blocking PS inhibits the engulfment of apoptotic cells. | nih.govnih.gov |

| Immunologically Silent Clearance | Mammalian Cells | Highlights that PS-mediated phagocytosis prevents inflammation by promoting the release of anti-inflammatory signals. | nih.govrsc.org |

Activation and Function of Innate Immune Cells (e.g., Natural Killer Cells, Macrophages)

This compound influences the function of various innate immune cells. PS exposure can activate natural killer (NK) cells, a type of lymphocyte capable of killing tumor cells and virus-infected cells without prior sensitization. rsc.org It also enhances the phagocytic activity of macrophages. rsc.org

However, the role of PS in modulating innate immune cells is complex and context-dependent. While it can stimulate certain functions, it is also heavily implicated in creating an immunosuppressive environment, particularly in the context of cancer. nih.govrsc.orgencyclopedia.pub For instance, the exposure of PS on cancer cells can lead to a shift in the polarization of tumor-associated macrophages (TAMs) towards an anti-inflammatory (M2) phenotype. nih.govencyclopedia.pub M2 macrophages are generally associated with tissue repair and can suppress anti-tumor immune responses. encyclopedia.pubthno.org

Nanovesicles composed of Saposin C and dioleoylphosphatidylserine (SapC-DOPS) have been shown to induce cytokine production in macrophages. nih.gov This indicates that DOPS, in specific formulations, can directly stimulate immune cell activity.

Contribution to Immunosuppressive Microenvironments

The exposure of phosphatidylserine, including DOPS, on the surface of tumor cells and some immune cells is a key mechanism for creating an immunosuppressive tumor microenvironment (TME). rsc.orgencyclopedia.pubthno.org This immunosuppression allows cancer cells to evade detection and destruction by the host's immune system. rsc.orgthno.org

Several mechanisms contribute to this immunosuppression:

Inhibition of T-cell Activation: PS exposed on tumor cells or tumor-derived microvesicles can suppress the activation of T-cell responses. thno.org

Promotion of M2 Macrophage Polarization: As mentioned earlier, PS can induce macrophages to adopt an M2-like phenotype, which secretes anti-inflammatory cytokines like IL-10 and TGF-β. thno.org These cytokines further dampen the anti-tumor immune response.

Direct Signaling through PS Receptors: Immune cells express various PS receptors. The binding of PS to these receptors can trigger intracellular signaling pathways that lead to an immunosuppressive state. thno.org

The development of therapies that target exposed PS on cancer cells aims to reverse this immunosuppression and restore the immune system's ability to fight the tumor. rsc.org

Contribution to Neuronal Function and Neurobiology

Role in Synaptic Transmission and Neurotransmitter Release

Phosphatidylserine is intimately involved in the processes of synaptic transmission and the release of neurotransmitters. encyclopedia.pubmdpi.com It influences the Ca2+-dependent fusion of synaptic vesicles with the presynaptic membrane, a critical step for neurotransmitter release. nih.gov The synaptic vesicle protein synaptotagmin I, which acts as a Ca2+ sensor, binds to PS in a calcium-dependent manner. nih.gov This interaction is thought to be a key regulatory step in exocytosis. nih.gov

Studies have shown that altering the levels of PS in neuronal cells can impact the kinetics of exocytosis. nih.gov Specifically, an increase in membrane PS content can stabilize open fusion pores. nih.gov Furthermore, DOPS has been found to positively modulate the binding of Ca2+ to synaptotagmin-1, which could enhance neurotransmitter release. nih.gov

Interactive Data Table: Effect of PS on Exocytosis in PC12 Cells

| Parameter | Control Cells | PS-Treated Cells | p-value | Reference(s) |

| Vesicle Fusion Event Frequency (spikes/s) | 1.53 ± 0.15 | Not significantly altered | p = 0.9 | nih.gov |

| Fusion Pore Lifetime (ms) | 1.19 ± 0.09 | 1.55 ± 0.08 | p < 0.01 | nih.gov |

Influence on Neuronal Survival, Neurite Growth, and Synaptogenesis

Phosphatidylserine is essential for the survival of neurons, the growth of neurites (projections from the neuron cell body), and the formation of synapses (synaptogenesis). wikipedia.orgnih.govsigmaaldrich.com It is a key component of the inner leaflet of the plasma membrane, where it participates in activating several crucial signaling pathways that promote these processes. wikipedia.orgnih.gov These pathways include the Akt, protein kinase C (PKC), and Raf-1 signaling cascades. wikipedia.orgnih.gov

The delivery of Saposin C, a protein with neurotrophic functions, using liposomes made of dioleoylphosphatidylserine (DOPS) has been shown to improve the survival of cultured cortical and hippocampal neurons and reduce neurite degeneration. nih.gov This suggests that DOPS can serve as an effective vehicle for delivering therapeutic agents to neurons and may have its own supportive role in neuronal health.

Interaction with Amyloid-Beta Peptides and Implications for Protein Aggregation Mechanisms

This compound (DOPS), an anionic phospholipid prevalent in neuronal cell membranes, is increasingly implicated in the pathogenesis of Alzheimer's disease due to its interaction with amyloid-beta (Aβ) peptides. rsc.org Research indicates that the presence of DOPS in lipid bilayers significantly influences the aggregation cascade of Aβ, a process central to the formation of neurotoxic plaques.

Molecular dynamics simulations and experimental studies have demonstrated that Aβ peptides are attracted to the surface of DOPS-containing bilayers. nih.govnih.gov This attraction is mediated by electrostatic interactions between the negatively charged headgroup of DOPS and the charged residues of the Aβ peptide. nih.gov This initial binding event is considered a critical step, as it increases the local concentration of Aβ monomers on the membrane surface, thereby facilitating their aggregation into oligomers and fibrils. nih.govnih.gov

Studies using model membranes have shown that the presence of DOPS accelerates the formation of Aβ fibrils. vulcanchem.comresearchgate.net The physical properties of the membrane, such as its fluidity and packing density, which are influenced by the acyl chain composition of phospholipids like DOPS, also play a role in modulating the rate of Aβ aggregation. vulcanchem.comresearchgate.net For instance, membranes with lower packing density, a characteristic of bilayers containing unsaturated acyl chains like those in DOPS, may expose the hydrophobic core of the membrane, providing a favorable environment for Aβ to interact and change its conformation from a random coil to a β-sheet structure, a hallmark of amyloid fibrils. nih.govresearchgate.net

The interaction is not unidirectional; Aβ aggregates, in turn, can significantly alter the integrity of the DOPS-containing membrane. nih.gov The formation of Aβ oligomers on the membrane surface can lead to membrane permeabilization and damage, potentially contributing to the neuronal cell death observed in Alzheimer's disease. vulcanchem.com This reciprocal relationship highlights the critical role of the lipid environment, and specifically the presence of DOPS, in the initiation and progression of Aβ-related neurotoxicity.

Table 1: Influence of DOPS on Amyloid-Beta Aggregation

| Parameter | Observation in the Presence of DOPS | Supporting Evidence |

|---|---|---|

| Aβ Binding | Increased binding and attraction of Aβ peptides to the membrane surface. researchgate.net | Molecular dynamics simulations and experimental binding assays. nih.govnih.gov |

| Aggregation Rate | Accelerated formation of Aβ oligomers and fibrils. vulcanchem.com | Thioflavin T fluorescence assays and atomic force microscopy. researchgate.net |

| Conformational Change | Promotes the transition of Aβ from a random coil to a β-sheet structure. nih.gov | Circular dichroism and NMR spectroscopy. nih.gov |

| Membrane Integrity | Leads to membrane pore formation and damage. vulcanchem.com | Electrochemical impedance spectroscopy and confocal fluorescence microscopy. rsc.orgvulcanchem.com |

Role in Hemostasis and Blood Coagulation Mechanisms

This compound plays a crucial, calcium-dependent role in the assembly and activation of coagulation factor complexes on membrane surfaces, a cornerstone of the blood coagulation cascade. smolecule.com The negatively charged surface provided by DOPS is essential for the localization and concentration of vitamin K-dependent coagulation factors, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X. babraham.ac.uknih.gov

These coagulation factors possess specialized gamma-carboxyglutamic acid (Gla) domains that mediate their binding to phospholipid membranes in the presence of calcium ions (Ca²⁺). babraham.ac.uk Calcium ions act as bridges, forming complexes with the negatively charged carboxylate groups of the Gla residues and the phosphate (B84403) group of DOPS. babraham.ac.uk This interaction anchors the coagulation factors to the membrane surface, bringing them into close proximity and facilitating their enzymatic activation.

Research using various biophysical techniques has quantified this binding. For instance, ellipsometry studies on DOPS monolayers have determined the dissociation constants for prothrombin binding, revealing a high-affinity interaction that is significantly influenced by the concentration of DOPS in the membrane. nih.gov The presence of DOPS dramatically enhances the efficiency of the coagulation cascade. For example, the prothrombinase complex, consisting of Factor Xa and its cofactor Factor Va assembled on a DOPS-containing surface, can activate prothrombin to thrombin at a rate approximately 300,000 times faster than Factor Xa alone in solution. nih.gov This catalytic enhancement underscores the indispensable role of DOPS in amplifying the coagulation signal.

Table 2: Calcium-Dependent Binding of Coagulation Factors to DOPS-Containing Membranes

| Coagulation Factor | Binding Characteristics | Functional Consequence |

|---|---|---|

| Prothrombin (Factor II) | High-affinity, Ca²⁺-dependent binding mediated by Gla domains. nih.gov | Localization for efficient conversion to thrombin by the prothrombinase complex. nih.gov |

| Factor VII | Binds to tissue factor on DOPS-containing surfaces in a Ca²⁺-dependent manner. | Formation of the extrinsic tenase complex, initiating coagulation. nih.gov |

| Factor IX | Ca²⁺-mediated binding to the membrane surface. nih.gov | Assembly of the intrinsic tenase complex with Factor VIIIa. |

| Factor X | Binds via Gla domains in the presence of Ca²⁺. nih.gov | Activation by both extrinsic and intrinsic tenase complexes. nih.gov |

| Vascular Anticoagulant α (Annexin V) | High-affinity, Ca²⁺-dependent binding to DOPS. researchgate.net | Competes with coagulation factors, exhibiting anticoagulant properties. researchgate.net |

In resting platelets, phosphatidylserine, including DOPS, is predominantly sequestered in the inner leaflet of the plasma membrane. nih.gov Upon platelet activation by agonists such as collagen or thrombin, a process crucial for hemostasis, this asymmetry is lost. An enzyme called scramblase is activated, leading to the rapid translocation of DOPS to the outer leaflet of the platelet membrane.

This exposure of negatively charged DOPS on the platelet surface creates a potent procoagulant platform. vulcanchem.com Activated platelets provide the necessary membrane surface for the assembly of the tenase and prothrombinase complexes, dramatically accelerating the generation of thrombin. Thrombin, in turn, is a powerful platelet agonist, creating a positive feedback loop that further amplifies platelet activation and coagulation.

Furthermore, activated platelets can release microvesicles, small membrane-bound particles that are also rich in exposed DOPS. ashpublications.org These microvesicles can disseminate the procoagulant surface throughout the circulation and contribute to thrombus formation at sites of vascular injury. ashpublications.org The fusion of tissue factor-bearing microvesicles with activated platelets, a process that can be facilitated by the presence of DOPS, localizes the initiation and propagation of coagulation directly to the site of the developing thrombus. ashpublications.org

Calcium-Dependent Binding and Activation of Coagulation Factors

Involvement in Intracellular Trafficking and Membrane Vesicular Dynamics

This compound is an active participant in modulating the dynamics of membrane fusion, a fundamental process in cellular events such as vesicular transport, neurotransmitter release, and viral entry. nih.gov The influence of DOPS on fusion is complex and can be either inhibitory or permissive depending on the specific context and the presence of other molecules, particularly calcium ions.

In some model systems, the presence of anionic lipids like DOPS can create an electrostatic barrier, inhibiting the close apposition and fusion of membranes. However, this barrier can be overcome by the presence of cations like Ca²⁺. nih.gov Calcium ions can interact with the negatively charged DOPS headgroups, neutralizing the repulsive forces and promoting lipid mixing and the formation of fusion intermediates. smolecule.comnih.gov

Studies investigating PEG-mediated fusion of vesicles have shown that while DOPS alone can have a modest effect, the combination of DOPS and calcium significantly enhances the rate of membrane fusion. nih.gov This suggests that localized increases in calcium concentration, a common feature of cellular signaling, can act as a switch to trigger DOPS-facilitated fusion events. The unique chemical structure of DOPS, with its specific headgroup and unsaturated acyl chains, also contributes to its role in membrane fusion, influencing the formation of non-bilayer intermediates that facilitate the merging of lipid bilayers. biorxiv.org

This compound plays a significant role in the process of endocytosis, the mechanism by which cells internalize molecules and particles. The exposure of PS on the outer leaflet of a cell or liposome (B1194612) can act as a signal for uptake by other cells, particularly phagocytes. smolecule.comavantiresearch.com More specifically, the efficiency of endocytosis can be finely tuned by the biophysical properties of the membrane, which are influenced by its lipid composition, including the presence of DOPS.

Research on liposomes containing PS has demonstrated that membrane fluidity is a critical factor in determining the efficiency of their internalization. nih.gov While increased membrane fluidity can enhance the binding affinity of PS to its receptors, such as T-cell immunoglobulin mucin protein 4 (Tim4), it can paradoxically hinder the subsequent cellular uptake. nih.gov This suggests that an optimal level of membrane rigidity is required for efficient endocytosis.

The inclusion of other lipids alongside DOPS can modulate this process. For example, incorporating certain zwitterionic helper lipids into DOPS-containing liposomes can create an ideal balance between receptor binding and membrane mechanics, leading to enhanced endocytosis efficiency. nih.gov This highlights the cooperative nature of lipids within a membrane in dictating complex cellular processes like endocytosis. The process of endocytosis itself is a key pathway for the cellular uptake of various nanoparticles and drug delivery systems, and the inclusion of DOPS is a strategy being explored to enhance their delivery efficiency. mdpi.comtandfonline.com

Role in Exosome Formation and Transport

This compound (DOPS) is an integral anionic phospholipid component of cellular membranes that plays a significant and nuanced role in the biogenesis and transport of exosomes. Exosomes are endosome-derived extracellular vesicles, formed as intraluminal vesicles (ILVs) within multivesicular bodies (MVBs), which are subsequently released into the extracellular space upon the fusion of MVBs with the plasma membrane. nih.govresearchgate.net The molecular machinery governing this process is complex, involving key protein complexes like the Endosomal Sorting Complex Required for Transport (ESCRT) and a dynamic lipid environment. nih.govnih.gov Within this context, DOPS is not merely a structural component but an active participant in the critical steps of membrane remodeling that lead to exosome formation.

The biogenesis of exosomes is initiated by the inward budding of the endosomal membrane to form ILVs. nih.govembopress.org This process requires the recruitment and assembly of the ESCRT machinery on the cytosolic face of the endosome. The interaction between ESCRT proteins and the membrane is mediated in part by electrostatic interactions with anionic phospholipids. rsc.org Phosphatidylserine (PS), being the most abundant anionic lipid in the cytosolic leaflet, is crucial for this recruitment. rsc.org

Detailed research using model membrane systems has elucidated the specific role of DOPS in facilitating ESCRT-mediated membrane budding. In studies using phase-separated giant unilamellar vesicles (GUVs), the influence of different PS species on ESCRT activity was investigated. These models incorporated unsaturated DOPS, which preferentially localizes to liquid-disordered (Ld) domains, and saturated dipalmitoyl phosphatidylserine (DPPS), which localizes to liquid-ordered (Lo) domains. The findings revealed that the generation of ILVs by the ESCRT-II/ESCRT-III complex was markedly enhanced when DOPS was present and localized within the Ld domains. rsc.org This suggests that the biophysical properties conferred by the dioleoyl acyl chains of DOPS are critical for efficient ILV formation. The proposed mechanism is that the Ld phase, enriched with DOPS, provides a region of lower bending rigidity, which is more permissive to the high membrane curvature required to form the neck of the budding vesicle. rsc.org This facilitates the membrane deformation and scission events driven by the ESCRT machinery.

Data Tables

Table 1: Research Findings on the Role of DOPS in ESCRT-Mediated Vesicle Formation

| Experimental System | Lipid Composition | Key Finding | Implication for Exosome Formation | Reference |

|---|---|---|---|---|

| Giant Unilamellar Vesicles (GUVs) | Phase-separated mixture including DOPC, DPPC, Cholesterol, and DOPS. | ESCRT-II/III-mediated formation of intraluminal vesicles (ILVs) was significantly enhanced when DOPS was present in liquid-disordered (Ld) domains. | The presence of DOPS in fluid membrane domains creates a mechanically favorable environment for the membrane bending and budding required for ILV biogenesis. | rsc.org |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound / 1,2-dioleoyl-sn-glycero-3-phosphoserine | DOPS |

| 1,2-dipalmitoyl-sn-glycero-3-phosphoserine | DPPS |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC |

| Cholesterol | - |

Molecular Interactions and Mechanistic Determinants of Dioleoyl Phosphatidylserine Function

Protein-Dioleoyl Phosphatidylserine (B164497) Interactions

The function of dioleoyl phosphatidylserine (DOPS) is intricately linked to its interactions with a diverse array of proteins. These interactions are governed by a combination of electrostatic and hydrophobic forces and can lead to significant conformational changes in the partner proteins, thereby modulating their activity. The specificity of these interactions is crucial for numerous cellular processes, from signal transduction to membrane trafficking.

Specificity of PS-Binding Proteins

A variety of proteins have been identified that specifically recognize and bind to phosphatidylserine (PS), with many of these interactions being critical for their biological functions.

Annexin (B1180172) V: This protein is well-known for its high affinity for PS, an interaction that is fundamental to its role in detecting apoptotic cells where PS is exposed on the outer leaflet of the plasma membrane. google.comwjgnet.comresearchgate.net The binding of Annexin V to PS-containing membranes is a calcium-dependent process. researchgate.net

Saposin C: This lysosomal protein preferentially interacts with unsaturated, negatively charged phospholipids (B1166683) like DOPS, particularly in acidic environments. aacrjournals.orgnih.gov This interaction is essential for its function in activating lysosomal enzymes and has been exploited for developing cancer-selective therapies, as PS is often overexpressed on the surface of tumor cells. aacrjournals.orgnih.govwjgnet.com The binding of Saposin C to DOPS-containing nanovesicles can be blocked by other PS-binding proteins, highlighting the specificity of this interaction. wjgnet.com

Tim4: T-cell immunoglobulin and mucin domain-containing protein 4 (Tim4) is another protein that recognizes PS, playing a role in the clearance of apoptotic cells by phagocytes.

Hsp70-1A: The heat shock protein 70-1A (Hsp70-1A) has been shown to interact with PS, particularly in the context of tumor cell membranes where it can be found on the cell surface. nih.gov This interaction is thought to be mediated by a lipid-based anchoring mechanism and can lead to membrane blebbing, especially in the presence of cholesterol. nih.govresearchgate.net Studies using artificial membranes have confirmed that Hsp70 adsorbs to bilayers containing DOPS. nih.gov

ESCRT Complexes: The Endosomal Sorting Complexes Required for Transport (ESCRT) machinery is involved in membrane remodeling processes, including the formation of multivesicular bodies and viral budding. rsc.orgescholarship.org The interaction of ESCRT components with PS is crucial for their recruitment to membranes and subsequent activity. rsc.orgresearchgate.net For instance, the ESCRT-I component MVB12 has a domain that directly interacts with anionic lipids like PS. pnas.org The localization of PS within different lipid phases can significantly impact the efficiency of ESCRT-mediated vesicle formation. rsc.orgresearchgate.net

Munc18 and Munc13: These proteins are key regulators of synaptic vesicle exocytosis. nih.govnih.govpnas.org Their interactions with PS are critical for their function in chaperoning the assembly of the SNARE complex, which drives membrane fusion. nih.govpnas.orgnih.gov Munc13-4, for example, binds to PS in a calcium-dependent manner, which is essential for its ability to stimulate SNARE-mediated fusion. nih.govportlandpress.com Munc18-1 also interacts with PS-containing liposomes, a process that is integral to its dual roles in interacting with both individual syntaxin (B1175090) and the assembled SNARE complex. nih.govnih.govresearchgate.net The C-terminal C2C domain of Munc13-1 interacts with the synaptic vesicle membrane, partly through binding to PS. biorxiv.org

Electrostatic and Hydrophobic Interaction Determinants

The binding of proteins to DOPS-containing membranes is a multifaceted process driven by both electrostatic and hydrophobic forces. vast.vnbioinformation.net

Electrostatic Interactions: The negatively charged headgroup of phosphatidylserine is a primary determinant for its interaction with proteins. rsc.org This is particularly true for proteins containing positively charged amino acid residues (like lysine (B10760008) and arginine) within their PS-binding domains. escholarship.orgnih.gov These electrostatic attractions are often the initial step in the binding process, bringing the protein into close proximity with the membrane surface. rsc.orgacs.org For example, the interaction between the amyloid-beta peptide and PS is primarily driven by the electrostatic attraction between the positively charged peptide and the negatively charged lipid. rsc.org Similarly, the binding of Hsp70 to DOPS-containing membranes is stabilized by electrostatic interactions. nih.gov

Impact of PS Saturation Level on Protein Association

The degree of saturation of the fatty acid chains in phosphatidylserine can significantly influence its interaction with proteins.

Research has shown that the length and saturation of the acyl chains in PS can alter the binding affinity of proteins. acs.orgnih.gov For instance, a study on the protein transthyretin (TTR) found that DOPS, which has two unsaturated oleoyl (B10858665) chains, had the most significant effect on the protein's aggregation rate compared to PS species with saturated or mixed acyl chains. acs.orgnih.gov This suggests that the fluidity and packing of the lipid bilayer, which are influenced by the saturation level of the acyl chains, can modulate protein-lipid interactions. researchgate.net In the context of the ESCRT machinery, the localization of unsaturated DOPS into more fluid, liquid-disordered domains enhances the efficiency of vesicle formation compared to saturated dipalmitoyl phosphatidylserine (DPPS) which localizes to more rigid, liquid-ordered domains. rsc.orgresearchgate.net

Influence on Protein Conformation and Activation

The binding of DOPS to proteins can induce significant conformational changes, which in turn can lead to protein activation or altered function.

For example, the interaction of β2-glycoprotein I with DOPS-containing liposomes leads to conformational changes in the protein, exposing previously buried regions. nih.gov Similarly, the binding of Saposin C to DOPS is a prerequisite for its ability to activate lysosomal enzymes. aacrjournals.org In the case of Munc13-4, its calcium-dependent interaction with PS mediates the aggregation of vesicles, a key step in its function to stimulate membrane fusion. nih.govportlandpress.com The binding of Factor Xa to PS-containing membranes also induces conformational changes that are critical for its role in the blood coagulation cascade. portlandpress.com Furthermore, light-induced conformational changes in photosynthetic reaction centers can be influenced by their interaction with DOPS in liposomes. acs.org

Lipid-Dioleoyl Phosphatidylserine Interactions

This compound does not exist in isolation within a biological membrane but rather engages in complex interactions with other lipid species, most notably cholesterol and sphingolipids. These interactions are crucial for the formation of membrane domains and the regulation of membrane properties.

Interactions with Cholesterol and Sphingolipids

The interplay between DOPS, cholesterol, and sphingolipids is a key factor in determining the lateral organization of the cell membrane.

Cholesterol: Studies have shown that phosphatidylserine is essential for maintaining the proper distribution of cholesterol within the plasma membrane. biologists.com There is evidence for direct interactions between PS and cholesterol, with some studies suggesting that PS can form domains with cholesterol. biologists.com However, the strength of this interaction can vary depending on the acyl chain composition of the PS molecule. biologists.com The presence of cholesterol can also modulate the interaction of PS with proteins. For instance, the Hsp70-1A-induced membrane blebbing in PS-containing bilayers is observed in the presence of cholesterol. nih.govresearchgate.net The diffusion coefficient of PS in lipid bilayers is also affected by the concentration of cholesterol. molbiolcell.org Calorimetry studies have indicated that in mixtures, cholesterol may preferentially associate with other lipids like sphingomyelin (B164518) over phosphatidylserine. uu.nl

Sphingolipids: Sphingolipids, along with cholesterol, are known to form ordered membrane domains often referred to as lipid rafts. While some studies suggest that PS can be enriched in these domains, its interaction with sphingomyelin, a major sphingolipid, is complex. biologists.com Calorimetry data suggests that cholesterol has a higher affinity for sphingomyelin than for PS. uu.nl In the context of cancer, the interaction of Saposin C-DOPS nanovesicles with tumor cells can lead to an increase in ceramide, a product of sphingomyelin hydrolysis, which contributes to the induction of apoptosis. aacrjournals.org

Influence on Lipid Bilayer Packing Density and Fluidity

The presence of this compound within a lipid bilayer has a discernible impact on the membrane's physical properties, specifically its packing density and fluidity. The two oleoyl chains of DOPS, being monounsaturated, introduce a kink in the acyl chain, which increases the average area per lipid molecule and consequently decreases the packing density of the bilayer. This "loosening" of the lipid packing enhances the fluidity of the membrane.

Furthermore, the interaction of DOPS with other membrane components can lead to the formation of distinct lipid domains with varying fluidity. For example, in phase-separated giant unilamellar vesicles (GUVs), DOPS can preferentially partition into either the liquid-disordered (Ld) or liquid-ordered (Lo) phase depending on the other lipids present. rsc.org This spatial organization of DOPS into domains with different packing densities can, in turn, influence the recruitment and function of membrane-associated proteins. rsc.orgasm.org For example, the binding and oligomerization of the influenza virus matrix protein M1 are modulated by the spatial organization of DOPS within the membrane. asm.org

The fluidity of the membrane, influenced by DOPS, is a critical factor in processes such as membrane fusion. While increased fluidity can facilitate the initial steps of fusion, an optimal balance is required to prevent membrane rupture. acs.org The presence of other lipids like phosphatidylethanolamine (B1630911) (PE), cholesterol, and sphingomyelin, in conjunction with DOPS, helps to fine-tune the bilayer's packing and fluidity for efficient and controlled fusion events. acs.org

Table 1: Influence of DOPS on Lipid Bilayer Properties

| Property | Effect of DOPS Incorporation | Governing Factors | Functional Implication | References |

|---|---|---|---|---|

| Packing Density | Decreases | Unsaturated oleoyl chains | Increased membrane fluidity | rsc.orgavantiresearch.com |

| Fluidity | Increases | Low phase transition temperature | Facilitates protein mobility and membrane fusion | avantiresearch.comacs.org |

| Domain Formation | Can induce phase separation | Interactions with other lipids (e.g., cholesterol, sphingomyelin) | Spatially regulates protein function | rsc.orgasm.org |

Calcium Ion-Mediated Interactions with Membrane Components

Calcium ions (Ca²⁺) are crucial second messengers in a multitude of cellular signaling pathways, and their interactions with DOPS are fundamental to many of these processes. The negatively charged headgroup of DOPS provides a primary binding site for divalent cations like Ca²⁺. This interaction is not merely electrostatic; it induces significant structural and organizational changes within the membrane.

The binding of Ca²⁺ to DOPS can neutralize the negative surface charge of the membrane. pnas.orgpnas.org This charge neutralization is a key step in facilitating the close approach of other molecules, including proteins and other membranes, which would otherwise be repelled by electrostatic forces. nih.gov For example, the Ca²⁺-dependent binding of various proteins, such as those involved in blood coagulation and vesicle fusion, is critically dependent on the presence of DOPS in the membrane. smolecule.comnih.gov

Furthermore, Ca²⁺ can mediate the formation of DOPS clusters within the lipid bilayer. nih.gov Solid-state NMR studies combined with molecular dynamics simulations have revealed that Ca²⁺ ions promote specific conformations of the DOPS headgroup, leading to a more ordered liquid phase and the lateral segregation of DOPS molecules. nih.gov This Ca²⁺-induced clustering of DOPS creates localized, negatively charged domains that can act as platforms for the recruitment and activation of specific proteins. For instance, the activation of Protein Kinase C (PKC) is enhanced by the presence of DOPS and is sensitive to Ca²⁺ concentrations. medchemexpress.com

In the context of membrane fusion, Ca²⁺ plays a multifaceted role in conjunction with DOPS. While DOPS alone can inhibit fusion due to electrostatic repulsion, the addition of Ca²⁺ counteracts this inhibition and can even promote fusion to a greater extent than in membranes without charged lipids. nih.gov Ca²⁺ is thought to reduce the energy barrier for the formation of fusion intermediates and stabilize the highly curved membrane structures that occur during the fusion process. nih.govresearchgate.net The ability of Ca²⁺ to form a stoichiometric complex with DOPS (PS₂Ca²⁺) is believed to be a key factor in this process. nih.gov

Table 2: Effects of Calcium Ion Interactions with DOPS

| Effect | Mechanism | Biological Significance | Key Findings | References |

|---|---|---|---|---|

| Membrane Charge Neutralization | Electrostatic binding of Ca²⁺ to the DOPS headgroup. | Facilitates protein-membrane and membrane-membrane interactions. | Ca²⁺ neutralizes the negative surface potential of DOPS-containing membranes. | pnas.orgpnas.orgnih.gov |

| DOPS Clustering | Ca²⁺ promotes specific DOPS headgroup conformations and lateral organization. | Creates signaling platforms for protein recruitment and activation. | NMR studies show Ca²⁺-induced formation of an ordered liquid phase with rigid PS headgroups. | nih.gov |

| Modulation of Membrane Fusion | Counteracts electrostatic repulsion and stabilizes fusion intermediates. | Regulates processes like vesicle trafficking and neurotransmitter release. | Ca²⁺ increases the rate of intermediate and pore formation in DOPS-containing vesicles. | nih.govresearchgate.net |

| Protein Activation | Facilitates the binding and activation of Ca²⁺-dependent proteins. | Crucial for blood coagulation and various signaling cascades. | DOPS can activate PKC-γ at low Ca²⁺ concentrations. | medchemexpress.com |

pH-Dependent Interactions and Their Biological Context

The ionization state of the serine headgroup of DOPS is sensitive to changes in pH, which in turn alters the membrane's surface charge and its interactions with other molecules. The pKa of the carboxyl group on the serine headgroup is a critical determinant of this pH sensitivity. At physiological pH, this group is deprotonated, conferring a net negative charge to the DOPS molecule. However, under acidic conditions, the carboxyl group can become protonated, neutralizing its charge.

This pH-dependent charge alteration has profound implications for the structure and function of DOPS-containing membranes. For example, in mixtures of DOPS and monoolein (B16389), a decrease in pH can induce a phase transition from a lamellar liquid-crystalline phase to a bicontinuous cubic phase. acs.org This transition is driven by the reduction in electrostatic repulsion between the lipid headgroups as the pH decreases and the DOPS becomes protonated. acs.org The kinetics of this phase transition are also temperature-dependent, with the activation energy for the transition increasing with pH. acs.org

The pH-dependent interactions of DOPS are also crucial in biological contexts. For instance, the binding of certain proteins to DOPS-containing membranes can be modulated by pH. The binding of annexin V, a protein that specifically recognizes PS, can be studied under varying pH conditions to understand how the surface charge of the membrane affects protein-membrane interactions.

Furthermore, the local pH environment at the membrane surface can differ from the bulk pH, and this can influence the behavior of DOPS and its interaction partners. The reversible binding of certain metal ions, such as Cu²⁺, to DOPS has been shown to be pH-dependent. researchgate.net At acidic pH, the complex is less stable, while at basic pH, the binding is significantly enhanced. researchgate.net This suggests that local pH fluctuations in cellular microenvironments could act as a switch to modulate the interaction of DOPS with metal ions and, consequently, its signaling functions.

Table 3: pH-Dependent Properties and Interactions of this compound

| Property/Interaction | Effect of Decreasing pH | Underlying Mechanism | Biological Relevance | References |

|---|---|---|---|---|

| Surface Charge | Becomes less negative | Protonation of the serine carboxyl group | Modulates electrostatic interactions with proteins and other molecules | acs.org |

| Membrane Phase Behavior | Can induce phase transitions (e.g., lamellar to cubic) | Reduction of electrostatic repulsion between headgroups | Affects membrane structure and organization in acidic cellular compartments | acs.orgacs.org |

| Protein Binding | Can alter binding affinity | Changes in electrostatic attraction/repulsion | Regulates the recruitment of pH-sensitive proteins to the membrane | |

| Metal Ion Binding | Can decrease binding affinity (e.g., for Cu²⁺) | Protonation of the binding site | Local pH can act as a switch for metal-ion-mediated signaling | researchgate.net |

Biosynthesis, Metabolism, and Regulatory Mechanisms of Dioleoyl Phosphatidylserine

Endogenous Biosynthesis Pathways in Eukaryotic Cells

In mammalian cells, the de novo synthesis of phosphatidylserine (B164497) occurs through base-exchange reactions where the head group of pre-existing phospholipids (B1166683) is replaced by L-serine. nih.gov This process is primarily carried out by two distinct enzymes, Phosphatidylserine Synthase 1 (PSS1) and Phosphatidylserine Synthase 2 (PSS2). nih.gov

Role of Phosphatidylserine Synthase 1 (PSS1) and PSS2 Activities

PSS1 and PSS2 are integral membrane proteins that, despite sharing structural similarities, exhibit different substrate specificities. capes.gov.brnih.gov PSS1 primarily catalyzes the conversion of phosphatidylcholine (PC) to PS, while PSS2 specifically uses phosphatidylethanolamine (B1630911) (PE) as its substrate for the serine exchange reaction. capes.gov.brnih.govrsc.org

The reactions catalyzed by PSS1 and PSS2 are as follows:

PSS1: Phosphatidylcholine + L-serine ⇌ Phosphatidylserine + Choline capes.gov.brmolbiolcell.org

PSS2: Phosphatidylethanolamine + L-serine ⇌ Phosphatidylserine + Ethanolamine capes.gov.brmolbiolcell.org

While PSS1 is expressed ubiquitously across various tissues, the expression of PSS2 is more tissue-specific, with high levels found in the brain, testis, and kidneys, suggesting specialized roles in these organs. nih.govcaldic.com Research has shown that PSS2 has a significant preference for phosphatidylethanolamine species containing docosahexaenoic acid (DHA) at the sn-2 position, which is abundant in the brain and testis. nih.gov This suggests PSS2 plays a key role in the accumulation of DHA-containing PS in these tissues. nih.gov

Table 1: Comparison of Phosphatidylserine Synthase 1 and 2

| Feature | Phosphatidylserine Synthase 1 (PSS1) | Phosphatidylserine Synthase 2 (PSS2) |

|---|---|---|

| Primary Substrate | Phosphatidylcholine (PC) capes.gov.brrsc.org | Phosphatidylethanolamine (PE) capes.gov.brrsc.org |

| Tissue Distribution | Ubiquitous nih.govcaldic.com | High expression in brain, testis, kidney nih.govcaldic.com |

| Catalytic Reaction | PC + L-serine → PS + Choline capes.gov.brmolbiolcell.org | PE + L-serine → PS + Ethanolamine capes.gov.brmolbiolcell.org |

| Fatty Acid Preference | Less specific | Prefers DHA-containing PE nih.gov |

Subcellular Sites of Synthesis: Endoplasmic Reticulum and Mitochondria-Associated Membranes

The synthesis of phosphatidylserine is localized to specific subcellular compartments. Both PSS1 and PSS2 are predominantly found in the endoplasmic reticulum (ER), particularly in a specialized sub-domain known as the mitochondria-associated membrane (MAM). nih.govcaldic.comfrontiersin.org The MAM is a crucial interface between the ER and mitochondria, facilitating the exchange of lipids and other molecules between these two organelles. nih.gov

The localization of PS synthesis to the MAM is significant for its subsequent metabolic fate. nih.gov Once synthesized, PS can be retained in the ER or transported to other organelles, most notably the mitochondria, for further processing. caldic.com

Interconversion Pathways with Other Phospholipids

Cellular levels of dioleoyl phosphatidylserine are not solely determined by its synthesis but also by its conversion to and from other major phospholipid classes.

Decarboxylation to Phosphatidylethanolamine

A primary metabolic fate of phosphatidylserine is its decarboxylation to form phosphatidylethanolamine (PE). rsc.orgechelon-inc.comwikipedia.org This irreversible reaction is catalyzed by the enzyme phosphatidylserine decarboxylase (PSD). rsc.orgcaldic.com In mammalian cells, PSD is located in the inner mitochondrial membrane. frontiersin.orgresearchgate.net Therefore, for decarboxylation to occur, newly synthesized PS must be transported from its site of synthesis in the ER/MAM to the mitochondria. caldic.comwikipedia.org This transport step is a critical regulatory point in the pathway. wikipedia.org

The reaction is as follows:

PSD: Phosphatidylserine → Phosphatidylethanolamine + CO₂ wikipedia.org

This pathway represents a major source of PE in the mitochondrial membranes. wikipedia.org

Serine Exchange with Phosphatidylcholine and Phosphatidylethanolamine

The same enzymes responsible for PS synthesis, PSS1 and PSS2, can also catalyze the reverse reactions, converting PS back to PC or PE through serine exchange, although the forward reactions are generally favored under physiological conditions. nih.govrsc.org These reversible reactions contribute to the dynamic equilibrium between these major phospholipid classes.

PSS1 (reverse): Phosphatidylserine + Choline ⇌ Phosphatidylcholine + L-serine rsc.org

PSS2 (reverse): Phosphatidylserine + Ethanolamine ⇌ Phosphatidylethanolamine + L-serine rsc.org

These exchange reactions allow the cell to remodel its phospholipid composition in response to changing cellular needs.

Regulatory Mechanisms Governing Cellular this compound Levels

The cellular concentration of this compound is maintained through a complex interplay of regulatory mechanisms that control its synthesis and degradation. Feedback inhibition is a key feature of this regulation. The activities of both PSS1 and PSS2 are sensitive to the cellular levels of phosphatidylserine. molbiolcell.org When PS levels are high, the enzymes are inhibited, thus preventing the overproduction of this phospholipid. molbiolcell.org

Furthermore, gain-of-function mutations in PSS1 and PSS2 that render the enzymes resistant to this feedback inhibition can lead to elevated cellular levels of PS. molbiolcell.org The transport of PS from the ER to the mitochondria for decarboxylation is another critical regulatory point, influencing the rate of its conversion to PE. wikipedia.org The intricate network of synthesis, transport, and interconversion pathways ensures that the cellular levels of this compound and other phospholipids are tightly controlled to maintain membrane homeostasis and support various cellular functions. nih.gov

Advanced Research Methodologies and Model Systems for Studying Dioleoyl Phosphatidylserine

Biomimetic Membrane Systems

To investigate the specific properties of DOPS in a controlled environment that mimics the cell membrane, researchers widely employ various artificial lipid bilayer systems. These models, including Giant Unilamellar Vesicles (GUVs), Supported Lipid Bilayers (SLBs), and liposomal formulations, allow for the systematic study of lipid phase behavior, protein interactions, and other mechanistic processes.

Giant Unilamellar Vesicles (GUVs) for Phase Separation Studies

Giant Unilamellar Vesicles (GUVs) are cell-sized (10-100 µm) vesicles consisting of a single lipid bilayer, making them an excellent model for directly visualizing membrane phenomena like phase separation using microscopy.